molecular formula C11H20N2O2 B13344391 1-(L-Prolyl)-4-hydroxy-3-methylpiperidine

1-(L-Prolyl)-4-hydroxy-3-methylpiperidine

Cat. No.: B13344391
M. Wt: 212.29 g/mol
InChI Key: KRZLDTUABBBHMH-KYHHOPLUSA-N
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Description

1-(L-Prolyl)-4-hydroxy-3-methylpiperidine is a synthetic compound derived from L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxy group and a methyl group. The presence of the L-prolyl moiety adds to its biological significance, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

1-(L-Prolyl)-4-hydroxy-3-methylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. Major products formed from these reactions include various hydroxyproline derivatives and other modified piperidine compounds .

Scientific Research Applications

1-(L-Prolyl)-4-hydroxy-3-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(L-Prolyl)-4-hydroxy-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in proline metabolism. It also influences cellular pathways related to protein synthesis and degradation .

Comparison with Similar Compounds

1-(L-Prolyl)-4-hydroxy-3-methylpiperidine can be compared with other proline analogues, such as:

The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(4-hydroxy-3-methylpiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C11H20N2O2/c1-8-7-13(6-4-10(8)14)11(15)9-3-2-5-12-9/h8-10,12,14H,2-7H2,1H3/t8?,9-,10?/m0/s1

InChI Key

KRZLDTUABBBHMH-KYHHOPLUSA-N

Isomeric SMILES

CC1CN(CCC1O)C(=O)[C@@H]2CCCN2

Canonical SMILES

CC1CN(CCC1O)C(=O)C2CCCN2

Origin of Product

United States

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